molecular formula C12H14N2 B14131658 N1,N5-Dimethyl-1,5-naphthalenediamine CAS No. 57441-77-7

N1,N5-Dimethyl-1,5-naphthalenediamine

Cat. No.: B14131658
CAS No.: 57441-77-7
M. Wt: 186.25 g/mol
InChI Key: QOHFBFUMUDLXEW-UHFFFAOYSA-N
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Description

N1,N5-Dimethyl-1,5-naphthalenediamine is an organic compound with the molecular formula C12H14N2. It is a derivative of 1,5-naphthalenediamine, where both amine groups are methylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-Dimethyl-1,5-naphthalenediamine typically involves the methylation of 1,5-naphthalenediamine. One common method is the reaction of 1,5-naphthalenediamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N1,N5-Dimethyl-1,5-naphthalenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N5-Dimethyl-1,5-naphthalenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N5-Dimethyl-1,5-naphthalenediamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthalenediamine: The parent compound without methyl groups.

    N1-Methyl-1,5-naphthalenediamine: A mono-methylated derivative.

    N1,N5-Diethyl-1,5-naphthalenediamine: An ethylated derivative.

Uniqueness

N1,N5-Dimethyl-1,5-naphthalenediamine is unique due to its specific methylation pattern, which can influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various specialized applications in research and industry .

Properties

CAS No.

57441-77-7

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-N,5-N-dimethylnaphthalene-1,5-diamine

InChI

InChI=1S/C12H14N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8,13-14H,1-2H3

InChI Key

QOHFBFUMUDLXEW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C=CC=C2NC

Origin of Product

United States

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